molecular formula C14H16N2OS2 B2596613 1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea CAS No. 2415465-90-4

1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea

Cat. No.: B2596613
CAS No.: 2415465-90-4
M. Wt: 292.42
InChI Key: JMWVZUVCWYZSFN-UHFFFAOYSA-N
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Description

1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is a compound that features a urea backbone with two thiophene rings attached to it. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Compounds containing thiophene rings are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea can be achieved through several synthetic routes. One common method involves the reaction of thiophene derivatives with urea under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and condensation . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors .

Chemical Reactions Analysis

1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the thiophene rings is replaced by another functional group.

Scientific Research Applications

1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.

Comparison with Similar Compounds

1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea can be compared with other thiophene-containing compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(1-thiophen-3-ylcyclopropyl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c17-13(15-8-12-2-1-6-19-12)16-10-14(4-5-14)11-3-7-18-9-11/h1-3,6-7,9H,4-5,8,10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWVZUVCWYZSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NCC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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